An In-Depth Technical Guide to 3-(3-aminophenyl)-N-methylpropanamide hydrochloride
An In-Depth Technical Guide to 3-(3-aminophenyl)-N-methylpropanamide hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride (CAS No: 1201633-58-0), a molecule of significant interest in contemporary pharmaceutical research and development. While detailed public data on this specific compound is emerging, this document synthesizes available information with reasoned scientific extrapolation based on its structural motifs—the aminophenyl group and the N-methylpropanamide side chain. We will delve into its chemical identity, propose a viable synthetic route, discuss its potential mechanisms of action, and explore its promising applications in medicinal chemistry, particularly in the realms of neuroscience and oncology. This guide is intended to serve as a foundational resource for researchers initiating projects involving this compound or similar chemical scaffolds.
Introduction and Chemical Identity
3-(3-aminophenyl)-N-methylpropanamide hydrochloride is an organic salt with the molecular formula C₁₀H₁₅ClN₂O.[1] The structure features a central benzene ring substituted with an amino group and an N-methylpropanamide group at the meta position. The hydrochloride salt form generally enhances the compound's stability and aqueous solubility, which is a desirable property for pharmaceutical development.[1]
The presence of a primary aromatic amine and a secondary amide functional group suggests a molecule with versatile chemical reactivity and the potential for diverse biological interactions. The 3-aminophenyl moiety is a common pharmacophore found in a range of biologically active molecules, while the N-methylpropanamide chain can influence pharmacokinetic properties and target engagement.[2][3]
Physicochemical Properties
While extensive experimental data for 3-(3-aminophenyl)-N-methylpropanamide hydrochloride is not widely published, we can predict its key physicochemical properties based on its structure. These predictions are valuable for designing experimental protocols, such as dissolution studies and formulation development.
| Property | Predicted Value/Information | Source/Method |
| CAS Number | 1201633-58-0 | Chemical Supplier Data[1][4] |
| Molecular Formula | C₁₀H₁₅ClN₂O | Chemical Supplier Data[1][4] |
| Molecular Weight | 214.70 g/mol | Chemical Supplier Data[1] |
| Appearance | Likely a solid at room temperature | General property of similar organic salts |
| Solubility | Enhanced solubility in aqueous solutions due to the hydrochloride salt | Chemical Principles[1] |
| Storage | Room temperature, in a dry, well-ventilated place | Chemical Supplier Data[1] |
Proposed Synthesis Pathway
A plausible and efficient synthesis of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride can be envisioned through a multi-step process, leveraging well-established organic chemistry reactions. The following protocol is a scientifically reasoned proposal for its laboratory-scale synthesis.
Experimental Protocol: A Proposed Synthesis
Step 1: Nitration of Phenylpropanoic Acid
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To a stirred solution of 3-phenylpropanoic acid in concentrated sulfuric acid, slowly add concentrated nitric acid at a temperature maintained below 10°C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
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Pour the reaction mixture over crushed ice to precipitate the product, 3-(3-nitrophenyl)propanoic acid.
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Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.
Step 2: Amide Formation
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Dissolve the 3-(3-nitrophenyl)propanoic acid in a suitable solvent such as dichloromethane.
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Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), and a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Add a solution of methylamine in tetrahydrofuran (THF) dropwise to the reaction mixture.
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Stir the reaction at room temperature overnight.
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Extract the product, 3-(3-nitrophenyl)-N-methylpropanamide, using standard liquid-liquid extraction techniques and purify by column chromatography.
Step 3: Reduction of the Nitro Group
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Dissolve the 3-(3-nitrophenyl)-N-methylpropanamide in ethanol or methanol.
-
Add a catalyst, such as palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 3-(3-aminophenyl)-N-methylpropanamide.
Step 4: Salt Formation
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Dissolve the crude 3-(3-aminophenyl)-N-methylpropanamide in a suitable organic solvent like diethyl ether or ethyl acetate.
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Slowly add a solution of hydrochloric acid in the same solvent.
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The hydrochloride salt will precipitate out of the solution.
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Filter the solid, wash with the solvent, and dry under vacuum to yield 3-(3-aminophenyl)-N-methylpropanamide hydrochloride.
Synthesis Workflow Diagram
Caption: Proposed synthetic route for 3-(3-aminophenyl)-N-methylpropanamide hydrochloride.
Potential Mechanism of Action and Biological Significance
The chemical structure of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride suggests several potential mechanisms of action, making it a versatile scaffold for drug discovery.
The 3-aminophenyl group is a known pharmacophore that can participate in various biological interactions, including hydrogen bonding and pi-stacking with protein targets.[5] Compounds containing this moiety have been investigated for a wide range of therapeutic applications, including as anticancer agents and as modulators of neurological pathways.[6]
The N-methylpropanamide side chain can influence the molecule's pharmacokinetic profile. The methyl group can play a significant role in modulating metabolic stability and binding affinity to target proteins.[2][3] The amide linkage itself is a key structural feature in many pharmaceuticals, contributing to their biological activity through hydrogen bonding interactions with receptors and enzymes.[7]
Based on these structural features, 3-(3-aminophenyl)-N-methylpropanamide hydrochloride could potentially act as:
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A modulator of neurotransmitter systems: Its structural similarity to certain neurotransmitters or their precursors suggests it could interact with receptors for serotonin, dopamine, or other signaling molecules in the central nervous system.[1][8] This aligns with its suggested use in developing treatments for neurological and psychiatric conditions.[1]
-
An inhibitor of specific enzymes: The aminophenyl group can be a key binding element for various enzymes. For instance, it is found in some kinase inhibitors and other enzyme-targeted cancer therapies.[9]
-
A precursor for more complex molecules: This compound is described as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Its reactive amino group allows for further chemical modifications to build more complex and potent drug candidates.
Hypothetical Signaling Pathway Interaction
Caption: Hypothetical modulation of a cell signaling pathway.
Applications in Research and Drug Development
The primary application of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride is as a building block and intermediate in pharmaceutical research.[1] Its potential therapeutic applications are broad and can be inferred from the known activities of structurally related compounds.
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Neuroscience: As suggested by supplier information, this molecule is of interest for the development of drugs targeting neurological and psychiatric disorders, such as depression, anxiety, and pain.[1] The aminophenyl moiety is present in compounds that interact with serotonin and other neurotransmitter receptors.[8]
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Oncology: The aminophenyl scaffold is a component of various anticancer agents.[6] Further derivatization of the amino group could lead to the development of novel kinase inhibitors, cell cycle inhibitors, or other targeted cancer therapies.
-
Medicinal Chemistry: As a versatile intermediate, it allows for the exploration of structure-activity relationships (SAR) by modifying the amino and amide groups. This is a fundamental practice in drug discovery to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area.
-
Storage: Keep the container tightly closed in a dry and cool place.[1]
Conclusion
3-(3-aminophenyl)-N-methylpropanamide hydrochloride is a promising, albeit not yet extensively characterized, molecule for pharmaceutical research and development. Its chemical structure, featuring both a reactive aminophenyl group and a modifiable N-methylpropanamide side chain, makes it a valuable intermediate for the synthesis of a wide array of potential therapeutic agents. While this guide has provided a comprehensive overview based on available data and scientific reasoning, further experimental validation of its synthesis, properties, and biological activities is necessary to fully unlock its potential in drug discovery.
References
-
Chemsigma. (n.d.). 1201633-58-0 3-(3-aminophenyl)-n-methylpropanamide;hydrochloride. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3-(3-Aminophenyl)-N-methylpropanamide hydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14889075, 3-amino-N-methylpropanamide hydrochloride. Retrieved from [Link]
-
Ríos-García, E., Morán-Santibañez, K., & Rodríguez-Sotres, R. (2021). Pharmacological Activities of Aminophenoxazinones. Molecules, 26(12), 3507. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14889075, 3-amino-N-methylpropanamide hydrochloride. Retrieved from [Link]
-
MDPI. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(3), 567. Retrieved from [Link]
-
MDPI. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(3), 567. Retrieved from [Link]
-
PubMed Central. (2016). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules, 21(11), 1564. Retrieved from [Link]
-
PubMed. (1983). [Structure-activity relationship in ring-opened serotonin analogs: 3-(2-aminophenyl)-propanamine and 1-(N-piperidino)-3-(2-aminophenyl)-3-oxopropane]. Arzneimittelforschung, 33(12), 1628-9. Retrieved from [Link]
-
PubMed Central. (2016). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules, 21(11), 1564. Retrieved from [Link]
-
PubMed. (1983). [Structure-activity relationship in ring-opened serotonin analogs: 3-(2-aminophenyl)-propanamine and 1-(N-piperidino)-3-(2-aminophenyl)-3-oxopropane]. Arzneimittelforschung, 33(12), 1628-9. Retrieved from [Link]
-
PubMed. (2015). [Application of methyl in drug design]. Yao Xue Xue Bao, 50(11), 1369-76. Retrieved from [Link]
-
PubMed. (2018). 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands. Bioorganic & Medicinal Chemistry, 26(15), 4465-4474. Retrieved from [Link]
-
PubMed Central. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. International Journal of Molecular Sciences, 24(16), 12852. Retrieved from [Link]
-
PubMed Central. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. International Journal of Molecular Sciences, 24(16), 12852. Retrieved from [Link]
Sources
- 1. 3-(3-Aminophenyl)-N-methylpropanamide hydrochloride [myskinrecipes.com]
- 2. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1201633-58-0 3-(3-aminophenyl)-n-methylpropanamide;hydrochloride [chemsigma.com]
- 5. CAS 22987-10-6: N-(3-Aminophenyl)propanamide | CymitQuimica [cymitquimica.com]
- 6. Pharmacological Activities of Aminophenoxazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. [Structure-activity relationship in ring-opened serotonin analogs: 3-(2-aminophenyl)-propanamine and 1-(N-piperidino)-3-(2-aminophenyl)-3-oxopropane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-amino-N-methylpropanamide hydrochloride | C4H11ClN2O | CID 14889075 - PubChem [pubchem.ncbi.nlm.nih.gov]
